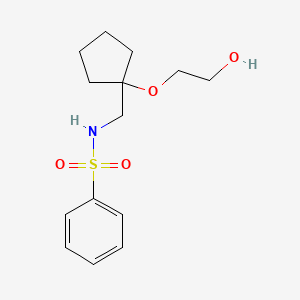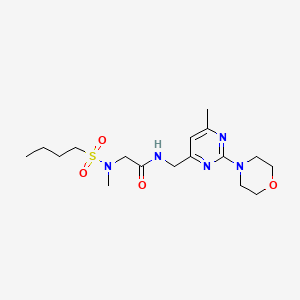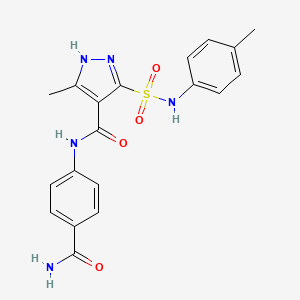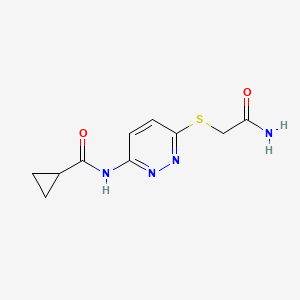
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzenesulfonamide core, with a cyclopentylmethyl group attached to the nitrogen and a 2-hydroxyethoxy group also attached to the nitrogen.Chemical Reactions Analysis
As a sulfonamide, this compound might participate in typical reactions of sulfonamides, such as hydrolysis under acidic or basic conditions . The ether and alcohol groups might also participate in typical ether and alcohol reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent .Aplicaciones Científicas De Investigación
Selective Cyclooxygenase-2 Inhibition
Research on similar sulfonamide derivatives has shown their potential as selective cyclooxygenase-2 (COX-2) inhibitors. For instance, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have been synthesized and evaluated for their COX-2 inhibitory activity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which are under clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
N-substituted benzenesulfonamides have been studied for their inhibitory effects on carbonic anhydrase isoforms. These studies provide insights into the inhibition mechanism of carbonic anhydrases, a family of enzymes critical in many physiological processes, including respiration and acid-base balance (Di Fiore et al., 2011).
Herbicide Degradation Mechanisms
The hydrolysis and degradation pathways of sulfonylurea herbicides, which share a structural resemblance to the compound of interest, have been thoroughly investigated. These studies shed light on environmental behavior and the stability of such compounds, which could be relevant for understanding the environmental impact of related chemicals (Braschi et al., 1997).
Endothelin Receptor Antagonism
Biphenylsulfonamide derivatives have been explored for their role as endothelin-A (ETA) selective antagonists. Substitutions on these compounds have led to improved binding and functional activity, indicating their potential in treating conditions related to endothelin-1, a peptide implicated in various cardiovascular diseases (Murugesan et al., 1998).
Extraction of Environmental Contaminants
Innovative extraction techniques for emerging contaminants, such as benzotriazoles, benzothiazoles, and benzenesulfonamides from soil samples, have been developed. These methods are crucial for environmental monitoring and assessing the risk of industrial chemicals (Speltini et al., 2016).
Mecanismo De Acción
Without specific studies, it’s hard to predict the mechanism of action of this compound. If it’s intended for biological use, it might interact with enzymes or receptors in the body, as many sulfonamides do.
Safety and Hazards
Propiedades
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c16-10-11-19-14(8-4-5-9-14)12-15-20(17,18)13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMBNKQQTBMYNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)

![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)

![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)
![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)







